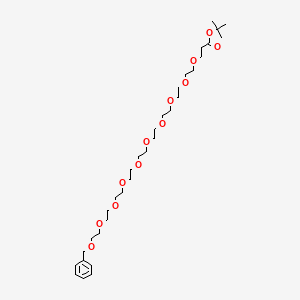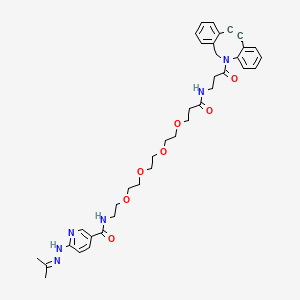
DBCO-PEG4-HyNic
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
DBCO-PEG4-HyNic is a heterobifunctional linker that combines a dibenzocyclooctyne (DBCO) moiety for click chemistry and a hydrazinonicotinamide (HyNic) moiety for aldehyde conjugation. This compound is widely used in bioconjugation applications due to its high reactivity and specificity. The DBCO group is known for its ability to undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, while the HyNic group is used for conjugation with aldehydes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-HyNic typically involves the following steps:
Synthesis of DBCO: The dibenzocyclooctyne moiety is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of PEG4: The polyethylene glycol (PEG) spacer is introduced to enhance solubility and reduce steric hindrance.
Incorporation of HyNic: The hydrazinonicotinamide moiety is attached to the PEG spacer through a coupling reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch reactions: Conducted in reactors with precise temperature and pressure control.
Purification: Using techniques such as chromatography to isolate the desired product.
Quality control: Ensuring the final product meets the required specifications for bioconjugation applications.
化学反应分析
Types of Reactions
DBCO-PEG4-HyNic undergoes several types of chemical reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group reacts with azides to form stable triazole linkages.
Aldehyde Conjugation: The HyNic group reacts with aldehydes to form hydrazone bonds.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous buffer solutions at room temperature without the need for a catalyst.
Aldehyde Conjugation: Conducted in the presence of aldehyde-containing molecules under mild conditions.
Major Products
Triazole Linkages: Formed from the SPAAC reaction between DBCO and azides.
Hydrazone Bonds: Resulting from the reaction between HyNic and aldehydes.
科学研究应用
DBCO-PEG4-HyNic is extensively used in various scientific research fields:
Chemistry: Utilized in click chemistry for the synthesis of complex molecules.
Biology: Employed in the labeling and tracking of biomolecules.
Medicine: Used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of bioconjugates for diagnostic and therapeutic purposes.
作用机制
The mechanism of action of DBCO-PEG4-HyNic involves:
DBCO Moiety: Undergoes SPAAC reactions with azides, forming stable triazole linkages.
HyNic Moiety: Reacts with aldehydes to form hydrazone bonds, enabling the conjugation of biomolecules.
相似化合物的比较
Similar Compounds
DBCO-PEG4-NHS: Contains an N-hydroxysuccinimide (NHS) ester instead of HyNic, used for amine conjugation.
DBCO-PEG4-Maleimide: Features a maleimide group for thiol conjugation.
DBCO-PEG4-Azide: Has an azide group for further click chemistry reactions.
Uniqueness
DBCO-PEG4-HyNic is unique due to its dual functionality, allowing for both SPAAC and aldehyde conjugation reactions. This versatility makes it a valuable tool in bioconjugation applications.
属性
分子式 |
C38H46N6O7 |
|---|---|
分子量 |
698.8 g/mol |
IUPAC 名称 |
N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C38H46N6O7/c1-29(2)42-43-35-14-13-32(27-41-35)38(47)40-18-20-49-22-24-51-26-25-50-23-21-48-19-16-36(45)39-17-15-37(46)44-28-33-9-4-3-7-30(33)11-12-31-8-5-6-10-34(31)44/h3-10,13-14,27H,15-26,28H2,1-2H3,(H,39,45)(H,40,47)(H,41,43) |
InChI 键 |
RNFTZVOJVGNSOV-UHFFFAOYSA-N |
规范 SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)

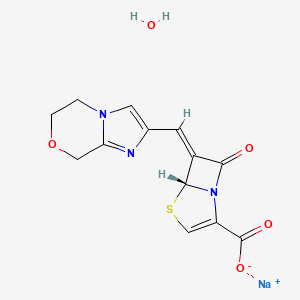
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)
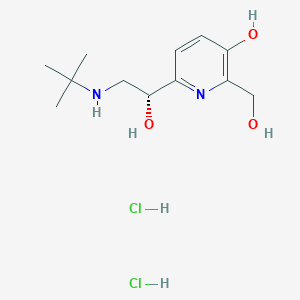


![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
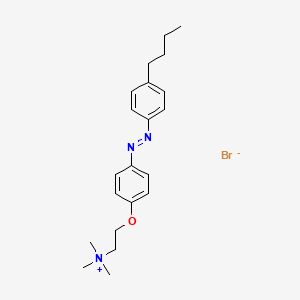


![16-fluoro-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B11930772.png)
![acetic acid;3-[1-(3-aminopropyl)indol-3-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrate](/img/structure/B11930774.png)
